(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid is a compound that belongs to the class of thieno[2,3-d]pyrimidines, which are characterized by a fused thiophene and pyrimidine ring structure. These compounds have garnered attention due to their potential biological activities, particularly in medicinal chemistry. The specific compound in question features an amino group at the 4-position of the pyrimidine ring and an acetic acid moiety, which may influence its pharmacological properties.
Thieno[2,3-d]pyrimidines are synthesized from various starting materials, including thiophene derivatives and pyrimidine precursors. This compound can be classified under heterocyclic compounds, specifically within the broader category of nitrogen-containing heterocycles. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceutical development.
The synthesis of (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid typically involves multiple steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring the progress of reactions and characterizing products.
The molecular structure of (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid consists of:
This configuration enables potential interactions with biological targets through hydrogen bonding and other non-covalent interactions.
The molecular formula is , with a molar mass of approximately 224.24 g/mol. The compound's structural features contribute to its solubility and reactivity profiles.
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the pyrimidine ring and the electron-donating properties of the amino group. This balance affects its stability and reactivity in various chemical environments.
The mechanism by which (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid exerts its biological effects may involve:
Studies have shown that thieno[2,3-d]pyrimidines exhibit anticancer properties by targeting kinase enzymes involved in tumor growth and proliferation .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid has potential applications in:
The strategic incorporation of acetic acid moieties into thienopyrimidine scaffolds represents a sophisticated application of bioisosteric replacement to optimize drug-like properties. This approach specifically targets the enhancement of hydrogen bonding capacity and solubility profiles while preserving the core heterocycle’s affinity for kinase domains. The carboxylic acid group in (thieno[2,3-d]pyrimidin-4-ylamino)acetic acid derivatives serves as a versatile bioisostere for several functionalities:
This targeted molecular editing addresses key limitations of classical thienopyrimidine inhibitors, such as poor aqueous solubility and limited interaction diversity. For instance, replacing a methyl group at the 4-position with the acetic acid side chain decreases log P by 1.2–1.8 units and increases water solubility >5-fold, as demonstrated in physicochemical profiling studies [1]. The conformational flexibility of the glycine linker (–NH–CH2–COOH) permits optimal orientation for engaging both hinge region residues (e.g., Val851 in PI3Kα) and affinity pocket residues (e.g., Asp810) simultaneously [10].
Table 1: Bioisosteric Effects on Binding Affinity
Core Structure | R Group | Kinase Target | IC₅₀ (nM) | Solubility (μg/mL) |
---|---|---|---|---|
Thieno[2,3-d]pyrimidin-4-amine | -CONH₂ | PI3Kα | 84 | 12.3 |
Thieno[2,3-d]pyrimidin-4-amine | -SO₂NH₂ | PI3Kα | 102 | 18.7 |
Thieno[2,3-d]pyrimidin-4-amine | -Tetrazole | PI3Kα | 68 | 35.2 |
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid | -CH₂COOH | PI3Kα | 53 | 89.6 |
The acetic acid-functionalized thienopyrimidine scaffold enables precise pharmacophore integration for concurrent inhibition of structurally related kinases. This derivative embodies three critical pharmacophoric elements essential for multitargeted kinase inhibition:
Molecular modeling confirms that the acetic acid moiety occupies the hydrophilic affinity pocket adjacent to the ATP-binding site, a region underutilized by conventional inhibitors. This allows simultaneous interaction with both the hinge region and the specificity pocket of PI3Kγ/δ isoforms, achieving up to 72–84% inhibition at 10 μM concentrations [10]. In STAT3 inhibition, the carboxylic acid mimics phosphotyrosine interactions with SH2 domains, enabling disruption of STAT3 dimerization (IC₅₀ = 320–837 nM in cell-free assays) [6].
Table 2: Multitargeted Kinase Inhibition Profiles
Compound | EGFR WT IC₅₀ (μM) | PI3Kα % Inhibition | STAT3 Dimerization IC₅₀ (μM) | JAK2 IC₅₀ (μM) |
---|---|---|---|---|
Unsubstituted thienopyrimidine | 0.40 ± 0.05 | 42% @ 10μM | >10 | 2.11 ± 0.3 |
4-Anilino variant (Erlotinib analog) | 0.059 ± 0.007 | 28% @ 10μM | >10 | 1.95 ± 0.2 |
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid derivative | 0.099 ± 0.012 | 72% @ 10μM | 3.21 ± 0.4 | 0.83 ± 0.09 |
Structural optimization of (thieno[2,3-d]pyrimidin-4-ylamino)acetic acid derivatives focuses on overcoming ATP-binding site mutations and achieving kinase isoform selectivity. Three strategic modifications synergize with the acetic acid moiety to enhance target engagement:
These optimizations exploit allosteric subpockets adjacent to the ATP cleft. Molecular dynamics simulations confirm that the acetic acid moiety remains anchored to Lys802 in PI3Kα during conformational shifts of the P-loop, explaining retained efficacy against resistance mutations [5] [10]. For STAT3 inhibition, the flexible acetic acid linker enables deep penetration into the SH2 domain, where the carboxylate displaces phosphotyrosine in pY+0/X sites, achieving Kd values of 2.13 μM in SPR assays [6].
Table 3: Optimization Impact on Kinase Binding Parameters
Modification Type | Specific Change | Target Kinase | ΔIC₅₀ vs. Parent | ΔSolubility (pH 7.4) | Key Structural Interactions |
---|---|---|---|---|---|
Heterocycle Fusion | Cyclopentyl fusion at C5-C6 | EGFRᵀ⁷⁹⁰ᴹ | 0.087 μM (-30%) | -8% | Van der Waals contact with Leu838 |
Hydrophobic Tail Extension | 4-(Benzyl)piperidine amide | PI3Kγ | 84% inhibition (+12%) | -15% | π-stacking with Trp812 |
Conformational Restriction | Lactam-constrained acetic acid | JAK2 | 0.41 μM (-51%) | +22% | Salt bridge with Arg980 |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6